

An In-depth Technical Guide to the Physicochemical Properties of Homopterocarpin

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Compound of Interest

Compound Name: Homopterocarpin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Homopterocarpin**, a naturally occurring pterocarpin with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed characteristics of this compound. The information is presented to facilitate further research and application of **Homopterocarpin** in various scientific and medicinal fields.

Core Physicochemical Properties

Homopterocarpin, with the systematic IUPAC name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran, is a pterocarpin-class isoflavonoid.[1][2] Its core structure consists of a tetracyclic system formed by the fusion of benzofuran and benzopyran rings.[1] The molecular formula of **Homopterocarpin** is $C_{17}H_{16}O_4$, and it has a molecular weight of 284.31 g/mol.[1][2][3] The Chemical Abstracts Service (CAS) registry number for this compound is 606-91-7.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Homopterocarpin**.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₆ O ₄	[1] [2] [3]
Molecular Weight	284.31 g/mol	[1] [2] [3]
Boiling Point	395.0 ± 42.0 °C at 760 mmHg	[1]
Flash Point	140.4 ± 34.7 °C	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
LogP (calculated)	3.14	[1]
Topological Polar Surface Area	36.92 Å ²	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	4	[1]
Physical Description	Oil	[3]

Note: The melting point for **Homopterocarpin** is not consistently reported in the reviewed literature, with some sources describing it as an oil at room temperature.

Solubility Profile

Homopterocarpin exhibits solubility in a range of organic solvents, which is a critical consideration for its extraction, purification, and formulation in preclinical and clinical studies. It is reported to be soluble in:

- Dimethyl sulfoxide (DMSO)[\[1\]](#)
- Chloroform[\[3\]](#)
- Dichloromethane[\[3\]](#)
- Ethyl Acetate[\[3\]](#)
- Acetone[\[3\]](#)

The calculated LogP value of 3.14 suggests a moderate lipophilicity, indicating that **Homopterocarpin** is likely to have good membrane permeability, a desirable characteristic for drug candidates.^[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline generalized methodologies for the isolation, purification, and characterization of **Homopterocarpin** based on standard laboratory practices for natural products.

Isolation and Purification of Homopterocarpin

Homopterocarpin is naturally found in various plant species, including those from the genera *Pterocarpus* and *Canavalia*.^[1] A general protocol for its isolation and purification from a plant source would typically involve the following steps:

- **Extraction:** The dried and powdered plant material (e.g., heartwood, roots) is subjected to solvent extraction. Given **Homopterocarpin**'s solubility profile, solvents such as ethanol, methanol, or a mixture of chloroform and methanol are commonly employed. Maceration or Soxhlet extraction are typical methods used.
- **Fractionation:** The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). **Homopterocarpin**, being moderately polar, is expected to partition into the ethyl acetate fraction.
- **Chromatographic Purification:** The enriched fraction is further purified using chromatographic techniques.
 - **Column Chromatography:** Silica gel column chromatography is a standard method for the initial separation of compounds. A gradient elution system, for example, with a hexane-ethyl acetate solvent system, is used to separate fractions containing **Homopterocarpin**.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** For final purification to obtain high-purity **Homopterocarpin**, preparative HPLC with a suitable stationary phase

(e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is employed.

Spectroscopic Characterization of Homopterocarpin

The structural elucidation and confirmation of **Homopterocarpin** are achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Homopterocarpin** are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **¹H NMR Spectroscopy:**
 - **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - **Parameters:** Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).
- **¹³C NMR Spectroscopy:**
 - **Instrument:** Same as for ¹H NMR.
 - **Parameters:** A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom.
- **2D NMR Spectroscopy:** To further confirm the structure and assign all proton and carbon signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

2. Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **Homopterocarpin** is prepared in a suitable solvent (e.g., methanol or acetonitrile).

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) is used.
- Data Acquisition:
 - Full Scan MS: The instrument is operated in full scan mode to determine the molecular weight of **Homopterocarpin**. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.
 - Tandem MS (MS/MS): To obtain structural information, the molecular ion of **Homopterocarpin** is selected and fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule.

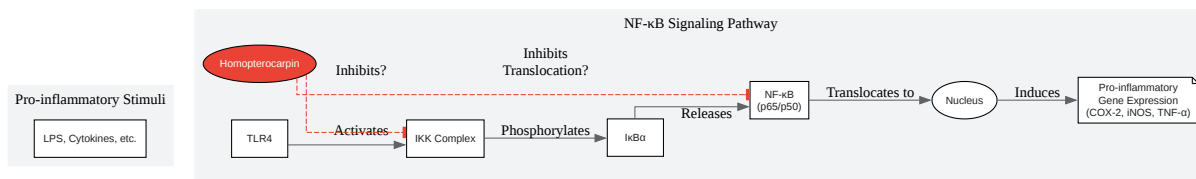
3. UV-Visible Spectroscopy

- Sample Preparation: A solution of **Homopterocarpin** of known concentration is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
- Instrumentation: A UV-Vis spectrophotometer.
- Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm). The resulting spectrum will show characteristic absorption maxima (λ_{max}) that are indicative of the chromophores present in the **Homopterocarpin** molecule.

Potential Signaling Pathways

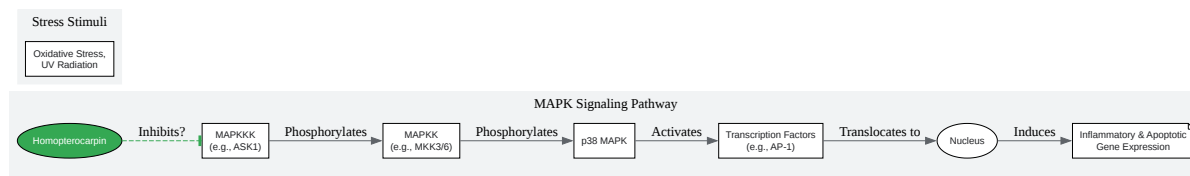
While the specific molecular targets and signaling pathways of **Homopterocarpin** are still under active investigation, its classification as a flavonoid and its demonstrated biological activities, such as antioxidant and anti-inflammatory effects, suggest potential interactions with key cellular signaling pathways. Natural compounds, including flavonoids, have been shown to modulate pathways like NF- κ B, MAPK, and PI3K/Akt/mTOR.[4] Furthermore, the activation of the KEAP1/Nrf2 signaling pathway by natural compounds is a known mechanism for upregulating antioxidant enzymes.[5]

Based on the existing literature for similar compounds, the following diagrams illustrate potential signaling pathways that **Homopterocarpin** may modulate.



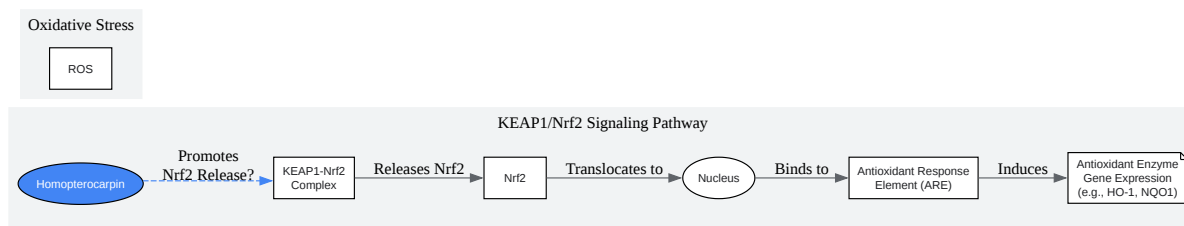
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Caption: Potential inhibition of the NF-κB signaling pathway by **Homopterocarpin**.



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Caption: Postulated modulation of the MAPK signaling cascade by **Homopterocarpin**.



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Caption: Hypothesized activation of the KEAP1/Nrf2 antioxidant pathway by **Homopterocarpin**.

This guide provides a solid foundation for understanding the physicochemical properties of **Homopterocarpin**. Further research is warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential. The provided experimental outlines can serve as a starting point for researchers aiming to work with this promising natural compound.

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